An In-depth Technical Guide to the Predicted Chemical Properties and Structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline
An In-depth Technical Guide to the Predicted Chemical Properties and Structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N-(2-Methoxybenzyl)-2,3-dimethylaniline is not extensively documented in current scientific literature. This guide is a predictive analysis of its chemical properties and structure, based on established principles and data from its constituent moieties: 2,3-dimethylaniline and the N-(2-methoxybenzyl) group. The information herein is intended for research and development purposes and should be validated through empirical investigation.
Introduction
In the landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is a primary driver of innovation. N-aryl and N-benzyl anilines are privileged structures, forming the core of numerous pharmaceuticals, dyes, and polymers.[1][2] This guide focuses on the hypothetical compound N-(2-Methoxybenzyl)-2,3-dimethylaniline, a molecule that combines the structural features of 2,3-dimethylaniline, a known synthetic building block[1][3], with the N-(2-methoxybenzyl) moiety, a group known to impart significant pharmacological effects in other chemical classes.[4][5] By dissecting the known properties of these precursors, we can construct a scientifically rigorous profile of this novel compound, offering a roadmap for its synthesis, characterization, and potential applications.
Chemical Structure and Nomenclature
The fundamental architecture of N-(2-Methoxybenzyl)-2,3-dimethylaniline is a secondary aromatic amine. It features a 2,3-dimethylaniline core N-substituted with a 2-methoxybenzyl group.
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IUPAC Name: N-(2-Methoxybenzyl)-2,3-dimethylaniline
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Synonyms: 1-(2,3-Dimethylphenyl)-N-(2-methoxybenzyl)methanamine
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CAS Number: Not assigned (as of the date of this publication)
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Molecular Formula: C₁₆H₁₉NO
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Molecular Weight: 241.33 g/mol
Caption: Chemical structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Predicted Physicochemical Properties
The physicochemical properties of N-(2-Methoxybenzyl)-2,3-dimethylaniline can be extrapolated from its parent compound, 2,3-dimethylaniline, with adjustments for the addition of the N-(2-methoxybenzyl) group.
| Property | Predicted Value | Rationale/Reference |
| Molecular Weight | 241.33 g/mol | Calculated from the molecular formula C₁₆H₁₉NO. |
| Appearance | Pale yellow to brown oily liquid | 2,3-dimethylaniline is a brown liquid.[3] N-benzylation would increase viscosity. |
| Melting Point | < 25 °C | 2,3-dimethylaniline has a melting point of 2.5 °C.[1] The larger, flexible N-benzyl group may disrupt crystal packing, keeping it liquid at room temperature. |
| Boiling Point | > 300 °C | 2,3-dimethylaniline boils at 221-222 °C.[1] The significant increase in molecular weight will substantially elevate the boiling point. |
| Density | ~1.05 g/mL | 2,3-dimethylaniline has a density of 0.993 g/mL.[1] The addition of the benzyl group will likely increase the density. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). | Anilines have low water solubility.[3] Increased molecular weight and hydrocarbon character will further decrease water solubility. |
| pKa (conjugate acid) | ~4.0 - 4.5 | The pKa of 2,3-dimethylaniline is 4.70.[6] N-benzylation may slightly decrease basicity due to steric hindrance around the nitrogen lone pair. |
Proposed Synthesis Methodology: Reductive Amination
A robust and widely applicable method for the synthesis of N-benzylated anilines is reductive amination.[7][8] This two-step, one-pot process involves the formation of a Schiff base (imine) intermediate from the aniline and a corresponding aldehyde, followed by in-situ reduction.
Reaction Scheme:
2,3-Dimethylaniline + 2-Methoxybenzaldehyde → [Imine Intermediate] → N-(2-Methoxybenzyl)-2,3-dimethylaniline
Caption: Proposed experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
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Imine Formation: To a solution of 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2-methoxybenzaldehyde (1.0-1.2 eq). The mixture is stirred at room temperature for 1-2 hours. Formation of the imine intermediate can be monitored by TLC or GC-MS. The reaction may be facilitated by a mild acid catalyst.[9]
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Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[10] Sodium borohydride (NaBH₄) can also be used, sometimes in the presence of a catalyst like CeCl₃·7H₂O.[8] The reaction mixture is stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC/GC-MS).
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Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted three times with an organic solvent like ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Predicted Spectroscopic Profile
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for both aromatic rings and the methylene and methoxy groups.
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2,3-Dimethylaniline moiety: The three aromatic protons will appear as a multiplet in the range of δ 6.5-7.2 ppm. The two methyl groups will be sharp singlets around δ 2.1-2.3 ppm.[11]
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N-H proton: A broad singlet is expected between δ 4.0-5.0 ppm, which is exchangeable with D₂O.
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N-CH₂ (benzyl) protons: A singlet is predicted around δ 4.3-4.5 ppm.[12]
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2-Methoxybenzyl moiety: The four aromatic protons will appear as a multiplet between δ 6.8-7.4 ppm.
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OCH₃ protons: A sharp singlet is expected around δ 3.8-3.9 ppm.[13]
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¹³C NMR: The carbon NMR will show signals for all 16 carbons.
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2,3-Dimethylaniline moiety: Aromatic carbons will be in the δ 110-150 ppm range. The two methyl carbons will appear upfield, around δ 15-20 ppm.
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N-CH₂ (benzyl) carbon: Expected around δ 48-55 ppm.[12]
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2-Methoxybenzyl moiety: Aromatic carbons are predicted in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most downfield.
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OCH₃ carbon: A signal is expected around δ 55-56 ppm.[13]
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Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of a secondary aromatic amine.
| Wavenumber (cm⁻¹) | Vibration | Predicted Appearance | Reference |
| 3350-3450 | N-H Stretch | Weak to medium, sharp | [14][15] |
| 3000-3100 | Aromatic C-H Stretch | Medium, sharp | [14] |
| 2850-3000 | Aliphatic C-H Stretch (CH₃, CH₂) | Medium, sharp | [14] |
| ~1600, ~1500 | C=C Aromatic Ring Stretch | Strong to medium | [16] |
| 1250-1335 | Aromatic C-N Stretch | Strong | [14][17] |
| 1200-1250 | Aryl-O (Ether) Stretch | Strong | [18] |
| 700-800 | C-H Out-of-plane Bending | Strong | [15] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely result in extensive fragmentation.
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Molecular Ion (M⁺): A peak at m/z = 241 is expected, which should be of moderate to low intensity.
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Key Fragmentation Pathways:
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Alpha-cleavage: The most prominent fragmentation for N-benzyl amines is the cleavage of the C-N bond, leading to the formation of a stable tropylium or benzyl cation. The base peak is therefore predicted to be the 2-methoxybenzyl cation at m/z = 121 .[19][20]
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Loss of a methyl group: A peak at m/z = 226 (M-15) from the dimethylaniline moiety.
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Aniline fragment: A fragment corresponding to the 2,3-dimethylaniline radical cation at m/z = 121 or the anilinium ion at m/z = 120.
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Predicted Biological Activity and Potential Applications
While the biological profile of N-(2-Methoxybenzyl)-2,3-dimethylaniline is unknown, its structural components suggest several avenues for investigation.
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CNS Activity: The N-(2-methoxybenzyl) group is a key feature of the NBOMe class of potent hallucinogens, which are high-affinity agonists for the serotonin 5-HT₂ₐ receptor.[4][5] The presence of this group in the target molecule suggests that it should be evaluated for activity at serotonin receptors. However, the 2,3-dimethylaniline portion is significantly different from the phenethylamine core of NBOMe compounds, which will drastically alter its pharmacological profile.
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Anti-inflammatory Potential: 2,3-Dimethylaniline is a precursor in the synthesis of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[3] Derivatives of this aniline could be explored for novel anti-inflammatory properties.
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Agrochemical and Materials Science: Anilines are fundamental building blocks for dyes and agrochemicals.[1] The N-benzylated derivative could serve as a versatile intermediate for creating new compounds in these fields, potentially offering altered solubility, stability, or reactivity.
Conclusion
N-(2-Methoxybenzyl)-2,3-dimethylaniline represents an unexplored area of chemical space, bridging the structural motifs of industrial chemical synthesis and psychoactive drug design. Based on a predictive analysis of its constituent parts, it is anticipated to be an oily liquid, synthesizable via reductive amination. Its spectroscopic signature should be readily identifiable, with a characteristic base peak at m/z 121 in its mass spectrum. While its biological activity remains to be determined, the presence of the N-(2-methoxybenzyl) group warrants investigation into its effects on central nervous system targets. This in-depth guide provides a foundational framework for any researcher or drug development professional interested in the synthesis and characterization of this novel compound.
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